FPL 64176 - 120934-96-5

FPL 64176

Catalog Number: EVT-268696
CAS Number: 120934-96-5
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FPL 64176 is a benzoylpyrrole derivative classified as a calcium channel activator (CCA). [] It has served as a valuable tool in scientific research for investigating the structure, function, and pharmacology of L-type calcium channels. [, , , , , , , , , , , , , ]

FPL 64176 is distinct from the more widely known 1,4-dihydropyridine class of CCAs, such as Bay K 8644. [, , , , , ] This distinction arises from its unique chemical structure and a distinct binding site on the L-type calcium channel, leading to a different mechanism of action compared to dihydropyridines. [, , , , , , , , ]

Future Directions
  • Exploration of its potential as a pharmacological tool to differentiate between Cav1.2 and Cav1.3 subtypes, which could contribute to the development of subtype-specific drugs. []
  • Investigation of its use in studies involving human-based models for drug discovery and safety pharmacology, particularly in conjunction with stem cell-derived cardiomyocytes. []
  • Continued exploration of its role in influencing cellular processes beyond calcium influx, such as those involving the sarcoplasmic reticulum and mitochondrial function. [, , , , ]

(S)-Bay K 8644

(±)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylic acid methyl ester

Compound Description: (S)-Bay K 8644 is a 1,4-dihydropyridine (DHP) known as a calcium channel activator. It binds to L-type calcium channels, enhancing their activity and leading to increased calcium influx into cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: (S)-Bay K 8644 serves as a key point of comparison for FPL 64176 in many studies. Both compounds act as L-type calcium channel activators, but they differ in their structure, potency, and mechanism of action. FPL 64176 has been shown to have higher efficacy than (S)-Bay K 8644 in some preparations and appears to interact with a distinct binding site on the L-type calcium channel. [, , , , , , ] Several studies highlight the negative allosteric interaction between these two compounds, suggesting that they bind to different sites and influence each other's effects on the channel. [, , ]

(+)-(R)-Bay K 8644

(±)-1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridine carboxylic acid methyl ester

Compound Description: (+)-(R)-Bay K 8644 is the enantiomer of (S)-Bay K 8644 and acts as a calcium channel antagonist. It binds to L-type calcium channels, inhibiting their activity and reducing calcium influx into cells. []

Relevance: Comparing the effects of (+)-(R)-Bay K 8644 and FPL 64176 further elucidates their interactions with L-type calcium channels. Unlike the negative allosteric interaction observed between FPL 64176 and (S)-Bay K 8644, (+)-(R)-Bay K 8644 displays a more complex interaction with FPL 64176, potentiating its effects at low concentrations and inhibiting them at higher concentrations. [] This observation provides further evidence for distinct binding sites and mechanisms of action for these compounds on the L-type calcium channel.

Nifedipine

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: Nifedipine is a dihydropyridine (DHP) classified as a calcium channel blocker. It selectively binds to and blocks L-type calcium channels, inhibiting calcium influx into cells. [, , , , , , , , , , , , , , ]

Relevance: Nifedipine is frequently used to antagonize the effects of FPL 64176 in research. This antagonism is demonstrated by Nifedipine's ability to block or reverse the increase in calcium influx and the contractile responses induced by FPL 64176. [, , , , , , , , , ] Such results confirm that FPL 64176 acts on L-type calcium channels, as its effects are effectively blocked by a known L-type calcium channel antagonist.

Verapamil

(2R)-2-(3,4-Dimethoxyphenyl)-5-{ amino]}-2-propanol

Compound Description: Verapamil is a phenylalkylamine that acts as a non-dihydropyridine calcium channel blocker. It binds to and inhibits L-type calcium channels, reducing calcium influx into cells. [, , , , ]

Relevance: Verapamil's effects are often compared with those of FPL 64176 to understand the latter's mechanism of action. While both compounds interact with L-type calcium channels, they exhibit different binding profiles and efficacies. Studies show that verapamil antagonizes FPL 64176-induced effects, but its inhibitory potency is generally lower than that of dihydropyridine antagonists like nifedipine. [, , ] These findings suggest that FPL 64176's binding site on L-type calcium channels may be distinct from the binding site of verapamil, highlighting its unique pharmacological profile.

Diltiazem

(2S,3S)-3-Acetyloxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)- 1,5-benzothiazepin-4(5H)-one

Compound Description: Diltiazem is a benzothiazepine classified as a non-dihydropyridine calcium channel blocker. It binds to and inhibits L-type calcium channels, reducing calcium influx into cells. [, , , ]

Classification and Source

FPL64176 is classified as a nondihydropyridine calcium channel agonist. It is primarily derived from pyrrole-based compounds and has been studied extensively for its effects on calcium channels in various biological systems. The compound is known for enhancing the macroscopic inward current through L-type calcium channels and modulating their activation and deactivation kinetics . The chemical structure of FPL64176 is characterized by its ability to interact with voltage-gated calcium channels, making it a potent tool in cardiovascular and neuromuscular research.

Synthesis Analysis

The synthesis of FPL64176 has been explored through various methods. One notable approach involves a heavy metal-assisted halogen displacement on 2-halobenzoylpyrroles, which leads to the production of FPL64176 along with several analogues . Additionally, another method described utilizes 1,3-dipolar cycloaddition, allowing for the formation of 5,6,7,8-tetrahydroindolizines that are crucial intermediates in the synthesis process .

The synthetic procedures typically require careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, the use of specific solvents and catalysts can significantly influence the efficiency of the reaction.

Molecular Structure Analysis

FPL64176's molecular structure features a core pyrrole ring that contributes to its interaction with calcium channels. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₂H₁₅N₃O
  • Molecular Weight: Approximately 215.27 g/mol

The structural configuration allows FPL64176 to effectively bind to L-type calcium channels, altering their gating properties. The spatial arrangement of atoms in the molecule plays a critical role in its pharmacological activity .

Chemical Reactions Analysis

FPL64176 undergoes various chemical reactions primarily involving its interaction with calcium channels. It acts as an agonist, promoting calcium influx into cells by stabilizing the open state of L-type calcium channels. This action can lead to increased intracellular calcium levels, which are crucial for muscle contraction and neurotransmitter release.

In experimental settings, FPL64176 has been shown to enhance ionic currents significantly when applied to preparations containing L-type calcium channels . The compound's effects on outward currents are less pronounced compared to inward currents, indicating a selective modulation mechanism.

Mechanism of Action

The mechanism of action of FPL64176 involves binding to specific sites on L-type calcium channels (CaV1.2), resulting in an increased probability of channel opening during depolarization events. This binding stabilizes the open state of the channel, leading to enhanced calcium ion permeability .

Research indicates that FPL64176 not only increases macroscopic currents but also alters the kinetics of activation and deactivation phases of these channels. For example, it slows down the inactivation process, which prolongs the duration of calcium entry into cells .

Physical and Chemical Properties Analysis

FPL64176 exhibits several notable physical and chemical properties:

These properties make FPL64176 suitable for various experimental applications in both in vitro and in vivo studies.

Applications

FPL64176 has diverse applications in scientific research:

  • Cardiovascular Research: It is used to study cardiac muscle contraction mechanisms due to its role as a calcium channel agonist.
  • Neuromuscular Studies: The compound has been shown to influence neurotransmitter release by modulating presynaptic calcium levels.
  • Anthelmintic Activity: Recent studies have demonstrated that FPL64176 induces paralysis in Schistosoma mansoni worms, suggesting potential applications in treating schistosomiasis .
Molecular Pharmacology of FPL 64176 as a Calcium Channel Modulator

L-Type Calcium Channel (Ca˅V1.x) Activation Mechanisms

Voltage-Dependent Gating Modulation in Cardiac Myocytes

FPL 64176 (FPL) profoundly alters the voltage-dependent gating kinetics of L-type calcium channels (Ca˅V1.2) in cardiac myocytes. Unlike endogenous activation, FPL binding induces a ~5-fold increase in macroscopic inward calcium current during depolarization steps (e.g., from -90 mV to +10 mV) while dramatically slowing both activation and deactivation kinetics across most physiological voltages [1]. A distinctive feature is its voltage-dependent effect on deactivation: at strongly hyperpolarized potentials (< -250 mV), tail current decay accelerates in the presence of FPL, contrasting with slowed deactivation at more positive voltages. This paradoxical effect suggests FPL stabilizes an open state susceptible to voltage-driven closure under extreme hyperpolarization [1]. Critically, gating currents—reflecting the movement of voltage-sensing domains (S4 segments)—remain unaltered by FPL, as demonstrated using ionic blockers or recording at the reversal potential (+50 mV) [1]. This dissociation indicates FPL modifies the coupling between voltage-sensor movement and pore opening, rather than affecting the voltage sensors themselves. A leading mechanistic hypothesis proposes that FPL converts non-conducting inactivated states into conducting states, thereby bypassing normal gating transitions [1].

Table 1: Electrophysiological Effects of FPL 64176 on Cardiac Ca˅V1.2 Channels

ParameterControl Condition+ FPL 64176 (1 µM)Change
Peak I~Ca~ at +10 mVBaseline amplitude~5x baseline~500% increase
Activation Kinetics (τ~act~)Fast (ms range)Markedly slowed>2-fold prolongation
Deactivation Kinetics (τ~deact~) at -50 mVFast decayBiexponential decay (τ~fast~ ≈4.3 ms, τ~slow~ ≈44.5 ms)Significant slowing
Deactivation at <-250 mVSlower decayFaster decayAcceleration
Gating Current KineticsVoltage-dependentUnchangedNo detectable effect

Structural Determinants of Binding Affinity in Pore Domains

FPL 64176 interacts with specific structural elements within the L-type channel pore, distinct from the dihydropyridine (DHP) binding site. Domain swapping experiments between Ca˅V1.2 (L-type) and Ca˅V2.3 (R-type) channels demonstrated that replacing Domains III and IV of Ca˅V2.3 with those from Ca˅V1.2 confers FPL sensitivity to the chimeric channel [3]. Crucially, a single point mutation in the S5-S6 pore linker of Domain III (likely involving residues in the external vestibule) ablates FPL binding and functional effects [3] [10]. This identifies Domain III as a critical determinant for FPL binding affinity and efficacy. The extracellular accessibility of the binding site was confirmed by the inability of intracellularly applied FPL to modulate channel activity, contrasting with its potent effects when applied extracellularly [3]. Molecular modeling suggests the benzoylpyrrole structure of FPL engages hydrophobic and polar residues within this region, stabilizing a high-open probability conformation. This binding mode differs fundamentally from DHPs like Bay K 8644, which primarily bind within Domain III and IV interfaces and modulate voltage-sensitivity [5] [9]. The FPL-binding site thus defines a novel pharmacophore for allosteric L-type channel activation.

Comparative Efficacy Against Dihydropyridine Agonists

Pharmacodynamic Superiority to Bay K 8644 in Inotropic Assays

FPL 64176 exhibits significantly greater efficacy and distinct pharmacodynamic properties compared to the prototypical DHP agonist Bay K 8644. In guinea pig papillary muscle, FPL (300 nM) produces substantially greater prolongation of action potential duration and enhancement of contractile force than equipotent concentrations of (S)-Bay K 8644 [2]. Whole-cell patch-clamp studies in neonatal rat ventricular myocytes reveal this superiority stems from differential effects on channel kinetics: FPL (300 nM) increases peak Ca²⁺ current amplitude by 484 ± 100%, nearly double the 249 ± 14% increase evoked by (S)-Bay K 8644 [2]. Furthermore, FPL profoundly slows both activation and inactivation kinetics, whereas Bay K 8644 primarily accelerates inactivation [2]. Tail current analyses highlight stark mechanistic differences: Bay K 8644 induces monoexponential decays (τ ≈ 4.6 ms), while FPL generates biexponential decays (τ~fast~ ≈ 4.3 ms; τ~slow~ ≈ 44.5 ms), indicating stabilization of a long-lived open state [2]. In isolated guinea pig atria, FPL demonstrates ~40-fold greater potency than Bay K 8644 as a positive inotrope [4], attributed to its higher binding affinity and distinct mode of gating modulation.

Table 2: Comparative Pharmacology of FPL 64176 vs. Bay K 8644

PropertyFPL 64176(S)-Bay K 8644Significance
Inotropic Potency (Guinea Pig Atria)EC~50~ ~16 nM [4]~40-fold lower than FPL [4]FPL significantly more potent
Peak I~Ca~ Enhancement (300 nM)+484 ± 100% [2]+249 ± 14% [2]FPL doubles efficacy
Activation KineticsMarkedly slowed [1] [2]Minor effect or slight acceleration [2] [6]Fundamental mechanistic difference
Inactivation KineticsSlowed dramatically [2] [3]Accelerated [2] [9]Opposing effects
Tail Current Decay (at -50 mV)Biexponential (τ~slow~ ≈44.5 ms) [2]Monoexponential (τ≈4.6 ms) [2]FPL stabilizes long open state
Gating Charge (Q~1~) Voltage DependenceNo shift [1]Negative shift (≈ -7.5 mV) [9]FPL spares voltage-sensor

Ligand-Receptor Interaction Dynamics in Heterologous Expression Systems

Studies in heterologous systems (e.g., BHK cells expressing recombinant Ca˅V1.2/β/α~2~δ subunits) clarify the distinct allosteric mechanisms of FPL versus Bay K 8644. While both are Ca˅V1.x agonists, they exhibit non-overlapping binding sites and divergent effects on channel conformation. Bay K 8644 binding induces a negative shift (-7 to -8 mV) in the voltage dependence of gating charge (Q~1~) movement and channel activation, consistent with stabilization of activated states [9]. Conversely, FPL produces no detectable shift in gating charge-voltage relationships despite massively altering ionic current kinetics and amplitude [1]. This confirms FPL's action downstream of voltage-sensor movement. Furthermore, FPL and Bay K 8644 exhibit asymmetric allosteric interactions: Pre-treatment with Bay K 8644 does not prevent subsequent FPL effects, but FPL binding can modulate the efficacy of DHP agonists [3] [5]. Biophysical analyses suggest FPL binding induces a unique conformational state characterized by extremely slow pore closure and reduced energy barriers between closed and open states. This state facilitates ion permeation even under conditions where wild-type channels are predominantly inactivated [1] [7]. Notably, FPL's effects persist in Ca²⁺-impermeable mutant channels (α~1~1.2/L775P), confirming its primary action is conformational rather than conductance-mediated [7].

Properties

CAS Number

120934-96-5

Product Name

FPL64176

IUPAC Name

methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3

InChI Key

MDMWHKZANMNXTF-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

FPL 64176
FPL-64176
FPL64176
methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.